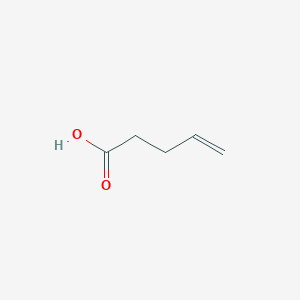

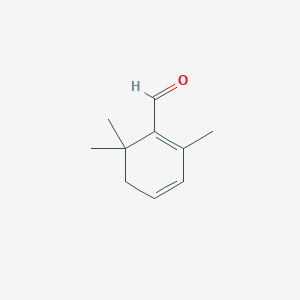

(Z)-5-Chloro-4-oxo-2-hexenedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-5-Chloro-4-oxo-2-hexenedioic acid, also known as 2-chloromaleic acid, is a chemical compound with the molecular formula C5H3ClO4. It is a white crystalline powder that is soluble in water and has been used in various scientific research applications. In

Wirkmechanismus

The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves the inhibition of enzyme activity. It is believed to bind to the active site of enzymes, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme and experimental conditions.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid depend on the specific enzyme being inhibited. For example, inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is important for energy metabolism. Inhibition of malate dehydrogenase can lead to a decrease in the production of NADH, which is important for cellular respiration. These effects can have significant impacts on cellular metabolism and physiology.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (Z)-5-Chloro-4-oxo-2-hexenedioic acid in lab experiments is its specificity for certain enzymes. This can allow researchers to selectively inhibit a particular enzyme and study its function. However, one limitation is that the inhibition may not be completely specific, and other enzymes may also be affected. Additionally, the reversible or irreversible nature of the inhibition can also be a limitation, depending on the specific experimental design.

Zukünftige Richtungen

There are many future directions for the study of (Z)-5-Chloro-4-oxo-2-hexenedioic acid. One direction is the development of more specific inhibitors for various enzymes, which can provide more insights into their function and regulation. Another direction is the study of the physiological effects of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in vivo, which can provide a more complete understanding of its impact on cellular metabolism and physiology. Additionally, the use of (Z)-5-Chloro-4-oxo-2-hexenedioic acid in drug discovery and development is also a promising area of research.

Synthesemethoden

(Z)-5-Chloro-4-oxo-2-hexenedioic acid can be synthesized through various methods. One common method is the reaction of maleic anhydride with thionyl chloride, followed by hydrolysis with water. Another method involves the reaction of maleic anhydride with phosphorus pentachloride, followed by hydrolysis with water. Both methods produce (Z)-5-Chloro-4-oxo-2-hexenedioic acid as the final product.

Wissenschaftliche Forschungsanwendungen

(Z)-5-Chloro-4-oxo-2-hexenedioic acid has been used in various scientific research applications. One of the most common applications is in the study of the mechanism of action of enzymes. It has been shown to inhibit the activity of various enzymes, including lactate dehydrogenase and malate dehydrogenase. This inhibition can provide valuable insights into the function and regulation of these enzymes.

Eigenschaften

IUPAC Name |

(Z)-5-chloro-4-oxohex-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSZJXOTAAUHEL-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)C(C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-Chloro-4-oxo-2-hexenedioic acid | |

CAS RN |

114435-26-6 |

Source

|

| Record name | 5-Chloromaleylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)